molecular formula C13H19N B14608329 Cyclohexanamine, 2-methyl-1-phenyl- CAS No. 59397-27-2

Cyclohexanamine, 2-methyl-1-phenyl-

Cat. No.: B14608329
CAS No.: 59397-27-2
M. Wt: 189.30 g/mol
InChI Key: GJLHSJXWJZMQCC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanamine, 2-methyl-1-phenyl-, can be synthesized through several methods. One common approach involves the hydrogenation of aniline derivatives in the presence of cobalt or nickel-based catalysts. The reaction typically proceeds under high pressure and temperature conditions to achieve complete hydrogenation .

Industrial Production Methods: In industrial settings, the compound can be produced by the alkylation of ammonia using cyclohexanol. This method involves the reaction of cyclohexanol with ammonia in the presence of a catalyst to yield cyclohexanamine derivatives .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanamine, 2-methyl-1-phenyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce more saturated amines.

Scientific Research Applications

Cyclohexanamine, 2-methyl-1-phenyl-, has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which cyclohexanamine, 2-methyl-1-phenyl-, exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Cyclohexanamine, 2-methyl-1-phenyl-, is unique due to the presence of both methyl and phenyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

59397-27-2

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-methyl-1-phenylcyclohexan-1-amine

InChI

InChI=1S/C13H19N/c1-11-7-5-6-10-13(11,14)12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10,14H2,1H3

InChI Key

GJLHSJXWJZMQCC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C2=CC=CC=C2)N

Origin of Product

United States

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